Ethyl pyrrolidine-3-carboxylate hydrochloride
Overview
Description
Ethyl pyrrolidine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C7H14ClNO2 . It is also known by the synonym Pyrrolidine-3-carboxylic acid ethyl ester hydrochloride .
Molecular Structure Analysis
The molecular structure of this compound consists of an ethyl group (C2H5) attached to a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom. The 3-carboxylate group is attached to the pyrrolidine ring .Physical and Chemical Properties Analysis
This compound is a solid substance . Its molecular weight is 179.64 . The compound’s empirical formula is C7H14ClNO2 .Scientific Research Applications
Synthesis of Pesticides and Insecticides
Ethyl pyrrolidine-3-carboxylate hydrochloride plays a significant role in the synthesis of various agricultural chemicals. For instance, it is used as an intermediate in the production of the pesticide chlorantraniliprole, contributing to its effectiveness in pest control in agriculture (Yeming Ju, 2014).
Development of Pharmaceutical Compounds
This compound also finds applications in the pharmaceutical industry. It is utilized in the synthesis of various pharmaceutical compounds, such as 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, which have shown potential antibacterial activity (E. Toja et al., 1986). Additionally, it is involved in creating compounds like ethyl 1-acetyl-4-hydroxy-5-[hydroxy(aryl)methyl]-2-aryl-2,3-dihydro-1 H -pyrrole-3-carboxylates, which are synthesized through a multi-component reaction process (N. S. Devi & S. Perumal, 2006).
Chemical Synthesis and Catalysis
In the field of chemical synthesis and catalysis, this compound is used to produce highly functionalized tetrahydropyridines, which are important for various synthetic applications (Xue-Feng Zhu et al., 2003). This demonstrates its versatility and importance in synthetic chemistry, especially in creating complex organic molecules.
Research in Allosteric Modulation
In more specialized research areas, such as allosteric modulation, derivatives of this compound are studied for their potential interactions with biological receptors. For instance, research on compounds like Org 27569, Org 27759, and Org 29647, which contain elements of this compound, explores their effects on the cannabinoid CB1 receptor (Martin R. Price et al., 2005).
Safety and Hazards
Properties
IUPAC Name |
ethyl pyrrolidine-3-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-2-10-7(9)6-3-4-8-5-6;/h6,8H,2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYKCALHTPKNOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80512499 | |
Record name | Ethyl pyrrolidine-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80512499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80028-44-0 | |
Record name | Ethyl pyrrolidine-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80512499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl pyrrolidine-3-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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